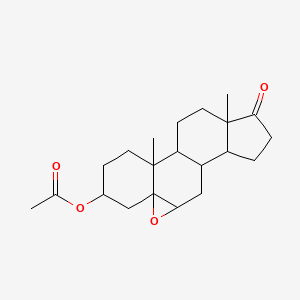
17-Oxo-5,6-epoxyandrostan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-5,6-epoxyandrostan-3-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5,6-position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: Conversion of the hydroxyl group at the 17-position to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Acetylation: Introduction of the acetate group at the 3-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction of the keto group at the 17-position can yield hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, PCC, chromium trioxide.
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Diols: Formed through the oxidation of the epoxy group.
Hydroxyl Derivatives: Resulting from the reduction of the keto group.
Substituted Derivatives: Formed through nucleophilic substitution of the acetate group.
Chemistry:
Synthesis of Steroidal Derivatives: Used as an intermediate in the synthesis of various steroidal compounds with potential pharmaceutical applications.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in steroid metabolism.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting hormonal pathways.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 17-Oxo-5,6-epoxyandrostan-3-yl acetate involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The epoxy and acetate groups play crucial roles in modulating the compound’s activity and binding affinity to these targets. The compound may exert its effects by inhibiting or activating these enzymes, thereby influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 17-Oxo-5,6-epoxyandrostan-3-yl propionate
- 17-Oxo-5,6-epoxyandrostan-3-yl butyrate
- 17-Oxo-5,6-epoxyandrostan-3-yl valerate
Comparison: Compared to its analogs, 17-Oxo-5,6-epoxyandrostan-3-yl acetate is unique due to its specific acetate functional group, which can influence its solubility, reactivity, and biological activity. The presence of the epoxy group at the 5,6-position also distinguishes it from other steroidal compounds, providing unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
14545-93-8 |
|---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2,16-dimethyl-15-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)24-13-6-9-20(3)16-7-8-19(2)15(4-5-17(19)23)14(16)10-18-21(20,11-13)25-18/h13-16,18H,4-11H2,1-3H3 |
InChI-Schlüssel |
RUQCGCWODJEVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CCC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


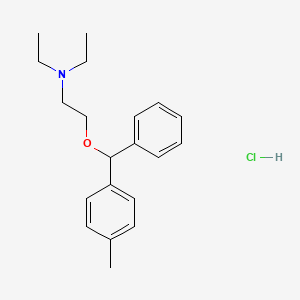
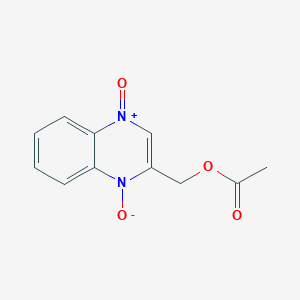
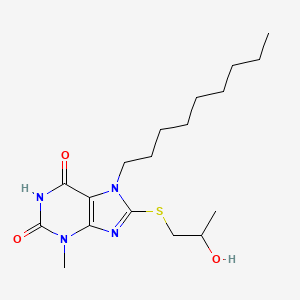
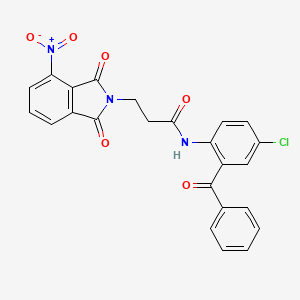


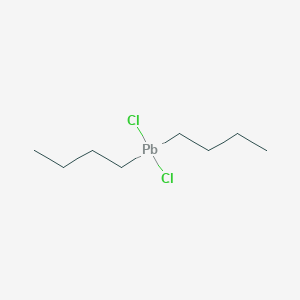
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
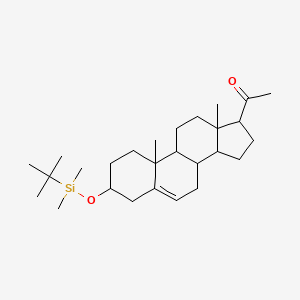
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)

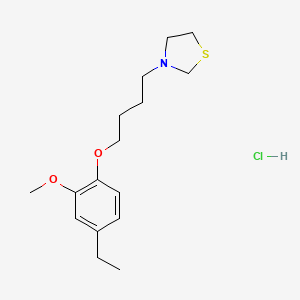
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)
